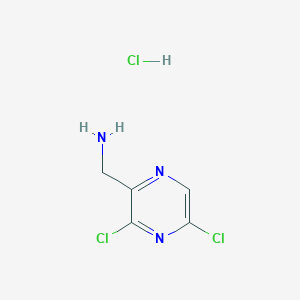
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol, also known as Dioxin, is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its potential applications in scientific research. It has been identified as an environmental pollutant, and has been the focus of much research due to its toxicity and carcinogenic properties.
Scientific Research Applications
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been widely studied for its potential applications in scientific research. It has been used to study the effects of environmental pollutants on human health, as well as to study the mechanisms of carcinogenesis. It has also been used to study the effects of endocrine disruption, and its potential role in the development of certain diseases. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been studied for its potential use in the development of drugs and vaccines, and its potential role in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It is believed that (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol binds to the aryl hydrocarbon receptor (AhR), which is a transcription factor involved in the regulation of gene expression. This binding of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol to the AhR is thought to lead to the activation of certain genes, which in turn leads to the production of certain proteins that can cause a variety of effects, including the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are not fully understood, but it is believed to have a wide range of effects on the body. It is known to cause oxidative stress, which can lead to DNA damage and the development of cancer. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been linked to the disruption of endocrine function, which can lead to a variety of health problems, including infertility, obesity, and metabolic disorders.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in laboratory experiments has both advantages and limitations. On the one hand, it is a relatively inexpensive compound that is easily synthesized and can be used to study a variety of biological processes. On the other hand, it is a toxic compound that can cause a variety of adverse effects, including DNA damage and cancer. As such, it is important to use caution when working with (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in the laboratory.
Future Directions
The potential applications of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are vast, and there are many potential future directions for research. These include further studies into its mechanisms of action and its potential role in the development of drugs and vaccines. Additionally, further research into its potential effects on human health, as well as its potential role in the treatment of certain diseases, is needed. Finally, further research into its potential use in the development of environmentally friendly products is also needed.
Synthesis Methods
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is a complex process that involves multiple steps. The first step is to synthesize the precursor compound, 1,4-benzodioxin, which is done through a Friedel-Crafts acylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a base, such as sodium hydroxide, to form the final product, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "propargyl alcohol", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to 2,3-dihydro-1,4-benzodioxin-6-ol", "React 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with sodium hydroxide in water to form 2,3-dihydro-1,4-benzodioxin-6-ol", "Step 2: Conversion of 2,3-dihydro-1,4-benzodioxin-6-ol to (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "React 2,3-dihydro-1,4-benzodioxin-6-ol with propargyl alcohol in the presence of acetic acid and sodium chloride to form (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Step 3: Purification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Extract the reaction mixture with diethyl ether", "Wash the organic layer with water, sodium bicarbonate, and water again", "Dry the organic layer over sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol as a colorless oil" ] } | |
CAS RN |
125872-73-3 |
Product Name |
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



